Regioisomeric Chlorine Position Drives Divergent Adenylate Cyclase Inhibition: 4-Chloro vs. 2-Chloro Scaffold Comparison
The 4-chloro regioisomer of the target compound (4-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide; CHEMBL4537053) has been experimentally profiled against human adenylate cyclase isoforms, revealing IC50 values of 1,500 nM against AC1 and 3,600 nM against AC8 in HEK293 cell-based cAMP accumulation assays [1]. The 2-chloro substitution pattern (ortho vs. para) alters both steric presentation of the chlorine atom and the conformational preferences of the benzamide carbonyl, which are known determinants of adenylate cyclase modulator binding. While direct AC inhibition data for the 2-chloro compound (target compound) has not been publicly reported, the established SAR from this scaffold class indicates that the ortho-chloro configuration will produce a distinct selectivity and potency profile relative to the para-chloro analog [1][2].
| Evidence Dimension | Adenylate cyclase inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet publicly reported for AC1/AC8; LINCS profiling data may exist but is not publicly accessible |
| Comparator Or Baseline | 4-chloro regioisomer (CHEMBL4537053): AC1 IC50 = 1,500 nM; AC8 IC50 = 3,600 nM |
| Quantified Difference | Cannot be numerically quantified without target compound data; ortho vs. para substitution expected to produce distinct potency rank order |
| Conditions | Human AC1 and AC8 expressed in HEK293 cells; A23187-stimulated cAMP accumulation; 30 min preincubation |
Why This Matters
For programs targeting cAMP signaling pathways, the 2-chloro regioisomer offers a structurally distinct SAR starting point that cannot be replicated by procuring the 4-chloro analog, which has a fundamentally different AC isoform inhibition profile.
- [1] BindingDB. BDBM50521096 (CHEMBL4537053): 4-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. IC50 data for human AC1 and AC8. Purdue University / ChEMBL. View Source
- [2] Altiti, A. et al. (2018) Design, synthesis, in vitro and in silico evaluation of a new series of oxadiazole-based anticancer agents as potential Akt and FAK inhibitors. European Journal of Medicinal Chemistry, 155, 381-395. Demonstrates that oxadiazole-tetrahydronaphthalene scaffold is amenable to target-selective SAR optimization. View Source
